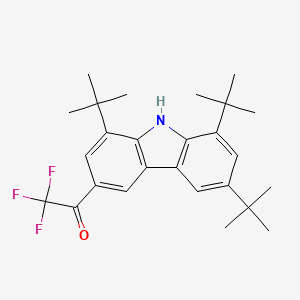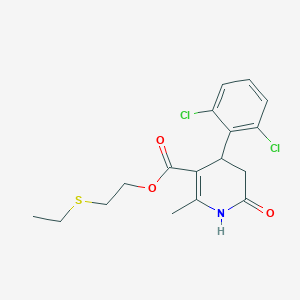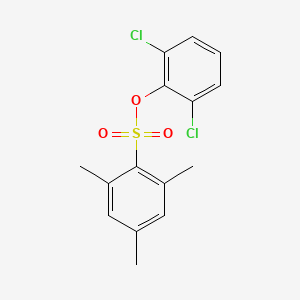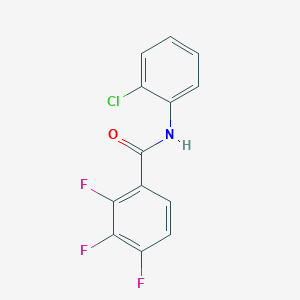
2,2,2-trifluoro-1-(1,6,8-tri-tert-butyl-9H-carbazol-3-yl)ethanone
Descripción general
Descripción
The compound "2,2,2-trifluoro-1-(1,6,8-tri-tert-butyl-9H-carbazol-3-yl)ethanone" is a multifaceted molecule incorporating elements like carbazole, trifluoro groups, and tert-butyl groups, making it of interest for its potential chemical properties and reactivities.
Synthesis Analysis
Synthesis of similar compounds involves multistep organic reactions, including condensation, protection-deprotection strategies, and the use of specific reagents to introduce the trifluoromethyl groups and tert-butyl groups into the carbazole core. Techniques such as Suzuki-Miyaura cross-coupling and Cadogan cyclization have been employed for related molecules (Eto et al., 2000).
Molecular Structure Analysis
Molecular structure characterization typically utilizes techniques like NMR, mass spectrometry, and X-ray crystallography. These methods provide detailed information about the spatial arrangement of atoms, the presence of functional groups, and the overall geometry of the molecule. Compounds with similar structural features have been extensively studied, providing insights into the influence of substituents on molecular conformation (Asker & Filiz, 2013).
Chemical Reactions and Properties
The presence of the carbazole core, along with the trifluoromethyl and tert-butyl groups, impacts the chemical reactivity of the compound. Such molecules often participate in reactions typical of aromatic systems, including electrophilic substitution, and can exhibit unique reactivities due to the electron-withdrawing nature of the trifluoromethyl group and the steric effects of tert-butyl groups.
Physical Properties Analysis
The physical properties, including melting points, boiling points, and solubility, are influenced by the molecular structure. The trifluoromethyl group increases the molecule's lipophilicity, while the bulky tert-butyl groups may hinder solubility in certain solvents. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are used for their determination.
Chemical Properties Analysis
The electronic properties of such compounds are often explored through UV-Vis spectroscopy and fluorescence studies, providing insights into their potential as photoluminescent materials or in electronic applications. The carbazole unit, known for its photoluminescence, coupled with electron-withdrawing groups like trifluoromethyl, can lead to materials with unique electronic properties (Liu et al., 2013).
Propiedades
IUPAC Name |
2,2,2-trifluoro-1-(1,6,8-tritert-butyl-9H-carbazol-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H32F3NO/c1-23(2,3)15-12-17-16-10-14(22(31)26(27,28)29)11-18(24(4,5)6)20(16)30-21(17)19(13-15)25(7,8)9/h10-13,30H,1-9H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAKIFTXCAWJUPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC2=C(C(=C1)C(C)(C)C)NC3=C2C=C(C=C3C(C)(C)C)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H32F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![methyl 3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-7-methyl-2,4-dioxo-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4641161.png)
![1-{3-[4-(1-piperidinylsulfonyl)phenyl]propanoyl}azepane](/img/structure/B4641169.png)
![2-[(2-cyanophenyl)thio]-N-spiro[1,3-benzodioxole-2,1'-cyclopentan]-5-ylbenzamide](/img/structure/B4641180.png)


![N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4641208.png)
![2-[4-({[2-(1H-indol-3-yl)ethyl]amino}methyl)phenoxy]ethanol hydrochloride](/img/structure/B4641216.png)



![1-[(3-chlorobenzyl)sulfonyl]-N-(3-pyridinylmethyl)-4-piperidinecarboxamide](/img/structure/B4641260.png)
![N-[({4-[(3-chlorobenzoyl)amino]phenyl}amino)carbonothioyl]-4-biphenylcarboxamide](/img/structure/B4641268.png)
![2-[4-chloro-2-({[2-(2-fluorophenyl)ethyl]amino}methyl)phenoxy]acetamide hydrochloride](/img/structure/B4641274.png)